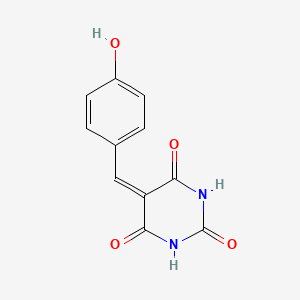
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C23H28N2O2 and its molecular weight is 364.489. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
A variety of methodologies have been developed for the synthesis of tetrahydroquinoline derivatives, showcasing their significance in chemical research. For instance, a convenient synthetic method has led to new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline compounds, highlighting the versatility of tetrahydroquinoline frameworks in generating heterocyclic compounds with potential for pharmacological activity investigation (Zaki, Radwan, & El-Dean, 2017). Additionally, the development of isoquinoline-based fluorescent zinc sensors derived from TPEN illustrates the application of tetrahydroquinoline analogs in the creation of bioactive molecules with specific binding capabilities (Mikata, Yamanaka, Yamashita, & Yano, 2008).
Biological Evaluation and Potential Applications
The exploration of tetrahydroquinoline derivatives extends into the evaluation of their biological activities. For example, novel 4-oxoquinazoline-based N-hydroxypropenamides have been synthesized and evaluated for their inhibitory activities against histone deacetylase (HDAC), demonstrating the therapeutic potential of tetrahydroquinoline derivatives in cancer treatment (Anh et al., 2021). Furthermore, the development of novel isoquinoline derivatives with antimicrobial properties showcases the application of these compounds in addressing infectious diseases, highlighting the broad-spectrum bactericidal activity of certain tetrahydroquinoline derivatives (Galán et al., 2013).
Advanced Materials and Methodologies
The research on tetrahydroquinoline derivatives also contributes to the development of advanced materials and methodologies. For instance, the rhodium(I)-catalyzed hydroaminomethylation of 2-isopropenylanilines offers a novel route to 1,2,3,4-tetrahydroquinolines, presenting an atom-economical approach for the synthesis of complex molecules (Vieira & Alper, 2007). Additionally, the use of cobalt-catalyzed selective synthesis techniques for creating isoquinolines via picolinamide as a traceless directing group illustrates the innovation in catalytic systems for the efficient synthesis of heterocyclic compounds (Kuai et al., 2017).
Eigenschaften
IUPAC Name |
N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-17(2)14-15-25-21-11-10-20(16-19(21)9-13-23(25)27)24-22(26)12-8-18-6-4-3-5-7-18/h3-7,10-11,16-17H,8-9,12-15H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRQHHZXXYAHSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
methanone N-phenylhydrazone](/img/structure/B2858986.png)
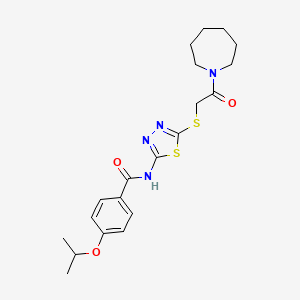
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2858990.png)
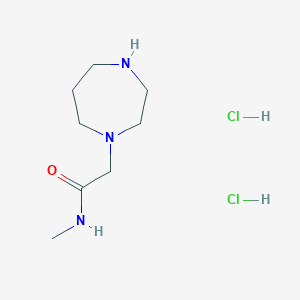

![2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2858994.png)
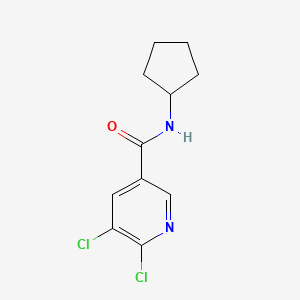
![Ethyl 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2858997.png)
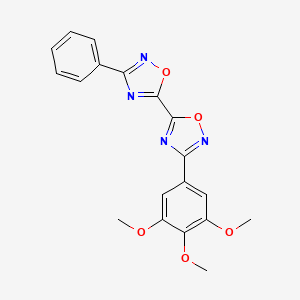
![N-(4-methylphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B2858999.png)
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2859002.png)
![methyl 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2859003.png)
![4-{[(2-Methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B2859004.png)
